

Preparing 10074-A4 Stock Solution for Preclinical Research

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Compound of Interest

Compound Name: 10074-A4

Cat. No.: B1663894

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and handling of **10074-A4**, a small molecule inhibitor of the c-Myc-Max protein-protein interaction. The c-Myc oncogene is a critical regulator of cellular processes and its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention.^{[1][2]} **10074-A4** disrupts the heterodimerization of c-Myc and Max, which is essential for its transcriptional activity, thereby inhibiting the expression of c-Myc target genes and impeding cancer cell proliferation.^{[3][4]} This document outlines the chemical and physical properties of **10074-A4**, detailed protocols for the preparation of stock solutions for both in vitro and in vivo experiments, and guidelines for proper storage and safety. The information is intended to ensure consistent and reliable experimental outcomes for researchers in oncology and drug development.

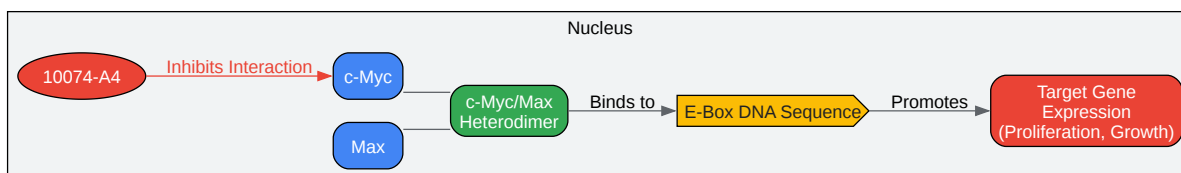
Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **10074-A4** is crucial for its effective use in experimental settings. This data, summarized in the table below, has been compiled from various chemical suppliers and research articles.

Property	Value	Reference
Formal Name	3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione	[3]
CAS Number	312631-87-1	[3]
Molecular Formula	C18H14Cl2N2O3S	[3][5]
Molecular Weight	409.3 g/mol	[3][5][6]
Purity	≥98%	[3][6]
Appearance	A solid	[3]
Solubility	Soluble in DMSO	[3][7]
Storage (Solid)	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[7]
Storage (Stock Solution)	0-4°C for short term (days to weeks), or -20°C or -80°C for long term (months)	[5][7]
Stability	≥ 4 years	[3]

Mechanism of Action: Targeting the c-Myc-Max Interaction

10074-A4 is a direct inhibitor of the c-Myc oncoprotein.[4] Its mechanism of action involves binding to the c-Myc protein and disrupting its essential interaction with its binding partner, Max.[4][8] The c-Myc-Max heterodimer is a transcription factor that binds to specific DNA sequences (E-boxes) in the promoter regions of target genes, regulating their expression.[1] These target genes are involved in critical cellular processes such as cell proliferation, growth, and apoptosis. By preventing the formation of the c-Myc-Max complex, **10074-A4** effectively inhibits the transcriptional activation of these target genes, leading to cell cycle arrest and reduced proliferation of cancer cells.[3]



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Caption: The inhibitory action of **10074-A4** on the c-Myc signaling pathway.

Experimental Protocols

Preparation of **10074-A4** Stock Solution for In Vitro Experiments

Materials:

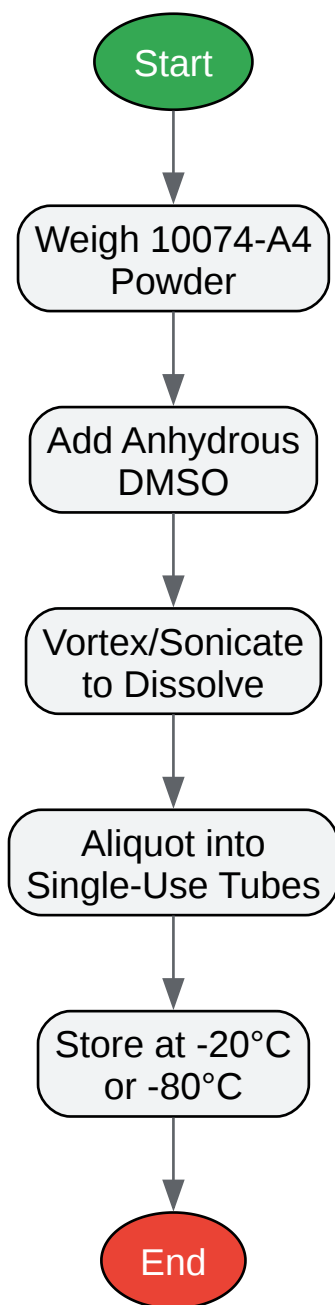
- **10074-A4** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Protocol:

- Calculate the required amount of **10074-A4** and DMSO. To prepare a 10 mM stock solution, use the following calculation based on the molecular weight of **10074-A4** (409.3 g/mol):
 - $\text{Weight (mg)} = 10 \text{ mM} \times 409.3 \text{ g/mol} \times \text{Volume (L)}$
 - For 1 mL (0.001 L) of a 10 mM stock solution, you will need 4.093 mg of **10074-A4**.

- Weigh the **10074-A4** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube containing the **10074-A4** powder. For a 10 mM stock solution from 1 mg of **10074-A4**, you would add 244.33 μ L of DMSO.[5]
- Vortex the solution thoroughly until the **10074-A4** is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[5]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.[5] When stored properly, the stock solution is stable for at least one month at -20°C and six months at -80°C.[5]

Note on Working Concentrations: The final concentration of **10074-A4** in cell culture medium will depend on the specific cell line and experimental design. Typical working concentrations range from 5 μ M to 50 μ M.[3][5] For instance, **10074-A4** has been shown to inhibit c-Myc and Max heterodimerization at 5 μ M and reduce cell proliferation at 32 μ M.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]



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Caption: Workflow for preparing **10074-A4** stock solution.

Preparation of **10074-A4** Formulation for In Vivo Experiments

For animal studies, **10074-A4** needs to be formulated in a vehicle suitable for administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

- **10074-A4** solid powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile tubes and syringes

Protocol:

- Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[5\]](#) Prepare this mixture under sterile conditions.
- Dissolve **10074-A4** in DMSO first. Add the required amount of **10074-A4** to the 10% volume of DMSO and ensure it is fully dissolved.
- Sequentially add the other components. Add the PEG300, followed by the Tween-80, and finally the saline, mixing thoroughly after each addition to ensure a clear solution.[\[5\]](#)
- The final solution should be clear. A soluble concentration of at least 2.08 mg/mL (5.08 mM) can be achieved with this formulation.[\[5\]](#)
- Administer the formulation to the animals as per the experimental protocol. The route of administration (e.g., intravenous, intraperitoneal) will influence the final volume and concentration.

Safety Precautions

While **10074-A4** is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is prudent to handle it with standard laboratory precautions.

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Consult the material safety data sheet (MSDS) for complete safety information.

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